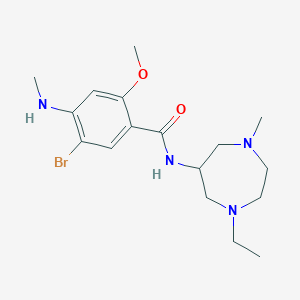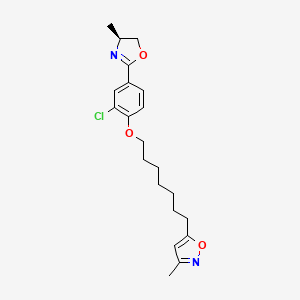
4-(3-Ethylthiophen-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-ethylthiophen-2-yl)benzene-1,2-diol is an organic compound belonging to the class of catechols, which are characterized by the presence of a 1,2-benzenediol moiety. This compound has a molecular formula of C12H12O2S and a molecular weight of 220.287 Da . It is a small molecule that is currently classified as experimental .
Chemical Reactions Analysis
4-(3-ethylthiophen-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.
Scientific Research Applications
4-(3-ethylthiophen-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Its interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, although specific medical applications are not yet well-defined.
Mechanism of Action
The mechanism of action of 4-(3-ethylthiophen-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets. For example, it has been shown to target methionine aminopeptidase in Escherichia coli (strain K12), although the detailed pathways and broader implications of these interactions are still under investigation .
Comparison with Similar Compounds
4-(3-ethylthiophen-2-yl)benzene-1,2-diol can be compared with other catechols and thiophene derivatives:
Catechols: Compounds like catechol (benzene-1,2-diol) share the 1,2-benzenediol moiety but lack the thiophene ring.
Properties
CAS No. |
1067911-46-9 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-(3-ethylthiophen-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H12O2S/c1-2-8-5-6-15-12(8)9-3-4-10(13)11(14)7-9/h3-7,13-14H,2H2,1H3 |
InChI Key |
VXLXQOMDQVQQLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S)-5-(2-{4-[(1-benzyl-1H-indazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl}ethynyl)pyrrolidin-3-yl morpholine-4-carboxylate](/img/structure/B10755983.png)
![3-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide;hydrochloride](/img/structure/B10755989.png)
![(E)-4-(2-(3-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10756001.png)
![Pyrazolo[1,5-b]pyridazine deriv. 55](/img/structure/B10756008.png)
![N-(2,3-dihydroxypropyl)-5-fluoro-2-[[2-[2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide](/img/structure/B10756010.png)

![2-({8-[(3R)-3-Aminopiperidin-1-YL]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL}methyl)benzonitrile](/img/structure/B10756027.png)


![(2R,3R)-N^1^-[(1S)-2,2-Dimethyl-1-(methylcarbamoyl)propyl]-N^4^-hydroxy-2-(2-methylpropyl)-3-{[(1,3-thiazol-2-ylcarbonyl)amino]methyl}butanediamide](/img/structure/B10756040.png)
![Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide](/img/structure/B10756044.png)
![[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B10756070.png)
![(2s)-({(5z)-5-[(5-Ethyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}amino)(4-Fluorophenyl)acetic Acid](/img/structure/B10756075.png)

